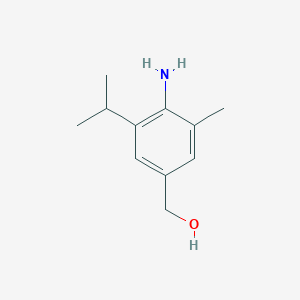
8-Quinazolinecarboxaldehyde, 5-bromo-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-quinazolinecarboxaldehyde oxime is a chemical compound that belongs to the quinazoline family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-quinazolinecarboxaldehyde oxime typically involves the formation of the oxime from the corresponding aldehyde or ketone. One common method is the Beckmann rearrangement, where the oxime is formed by treating the aldehyde with hydroxylamine (NH2OH) under acidic conditions . The reaction conditions often involve heating and the use of a catalyst to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for 5-Bromo-8-quinazolinecarboxaldehyde oxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Bromo-8-quinazolinecarboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized products.
Reduction: Reduction reactions can convert the oxime to amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce amines .
科学的研究の応用
5-Bromo-8-quinazolinecarboxaldehyde oxime has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Bromo-8-quinazolinecarboxaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . This rearrangement involves the migration of an alkyl group and the formation of a new carbon-nitrogen bond .
類似化合物との比較
Similar Compounds
5-Bromo derivatives of indole phytoalexins: These compounds have similar bromine substitution and exhibit biological activities.
Other quinazoline derivatives: Quinazoline derivatives with different substituents have been studied for their diverse biological activities.
Uniqueness
5-Bromo-8-quinazolinecarboxaldehyde oxime is unique due to its specific structure and the presence of both the bromine atom and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
1445781-44-1 |
|---|---|
分子式 |
C9H6BrN3O |
分子量 |
252.07 g/mol |
IUPAC名 |
N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H |
InChIキー |
YKZDSVHVOYVKBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=NC=NC2=C1C=NO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)


![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)




